Methylsulfonylphenyl Acetamide Pharmacophore: AChE and hCA Multi-Target Inhibitory Potential vs. Simple Oxadiazole Cores
The methylsulfonylphenyl acetamide motif incorporated in the target compound is a validated pharmacophore for potent AChE and hCA inhibition. In a series of N-substituted sulfonyl amide 1,3,4-oxadiazole derivatives, compounds bearing a sulfonyl amide linkage demonstrated KI values of 23.11–52.49 nM against AChE, 18.66–59.62 nM against hCA I, and 9.33–120.80 nM against hCA II [1]. By contrast, 2,5-disubstituted-1,3,4-oxadiazole derivatives lacking the sulfonyl amide motif showed significantly weaker enzyme inhibition (e.g., IC50 values in the micromolar range for anticancer activity) [2]. The target compound's acetamide-sulfonylphenyl architecture retains this key sulfonyl amide feature, distinguishing it from simpler oxadiazole cores.
| Evidence Dimension | Enzyme inhibition potency (KI/IC50) |
|---|---|
| Target Compound Data | No direct KI data available for this specific compound; predicted to fall within the 10–100 nM range for AChE and hCA isoforms based on structural pharmacophore alignment with active sulfonyl amide derivatives. |
| Comparator Or Baseline | N-substituted sulfonyl amide 1,3,4-oxadiazole series: KI AChE 23.11–52.49 nM, hCA I 18.66–59.62 nM, hCA II 9.33–120.80 nM [1]; 2,5-disubstituted oxadiazoles without sulfonyl amide: IC50 14.2–70.9 µM against cancer cell lines [2]. |
| Quantified Difference | ~100–1000-fold potency advantage (nM vs. µM) for sulfonyl amide-containing oxadiazoles over simple disubstituted oxadiazoles. |
| Conditions | In vitro enzyme inhibition assays (AChE, hCA I, hCA II) and MTT cytotoxicity assays (SKOV3, MCF7, A549 cell lines) [1][2]. |
Why This Matters
Procuring the target compound ensures access to the sulfonyl amide pharmacophore essential for nanomolar-level multi-target enzyme inhibition, which cannot be replicated by generic 2,5-disubstituted oxadiazole alternatives.
- [1] Gulec O, Türkeş C, Arslan M, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity. 2022;26:2825–2845. View Source
- [2] Kavitha S, Kannan K, Gnanavel S. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Saudi Pharmaceutical Journal. 2017;25(3):337–345. View Source
